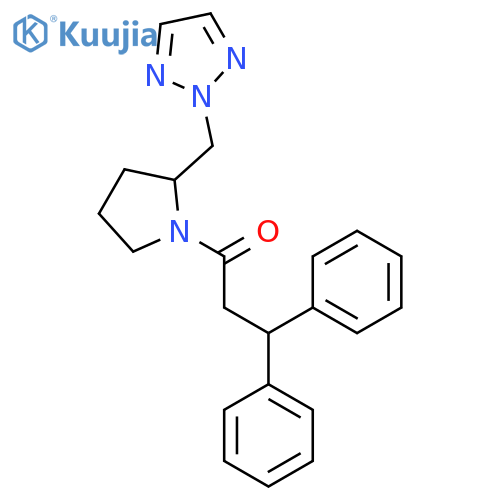Cas no 2319838-88-3 (3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
3,3-ジフェニル-1-{2-(2H-1,2,3-トリアゾール-2-イル)メチルピロリジン-1-イル}プロパン-1-オンは、高度に機能化された有機化合物であり、ピロリジン環とトリアゾール基を有するユニークな構造を特徴とします。この化合物は、医薬品中間体や生物活性分子の合成において重要な役割を果たす可能性があり、特に薬理学的な研究対象として注目されています。その分子設計により、標的タンパク質との特異的相互作用が期待され、選択性の高いリガンドとしての応用が考えられます。また、安定性に優れ、合成プロセスにおける取り扱い性も良好です。

2319838-88-3 structure
商品名:3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one
CAS番号:2319838-88-3
MF:C22H24N4O
メガワット:360.452164649963
CID:5339592
3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one
- 3,3-diphenyl-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]propan-1-one
- 3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one
-
- インチ: 1S/C22H24N4O/c27-22(25-15-7-12-20(25)17-26-23-13-14-24-26)16-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,20-21H,7,12,15-17H2
- InChIKey: MNZOBAZOUSDWJL-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C1C=CC=CC=1)C1C=CC=CC=1)N1CCCC1CN1N=CC=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 449
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 51
3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6515-2389-40mg |
3,3-diphenyl-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one |
2319838-88-3 | 40mg |
$140.0 | 2023-09-08 | ||
| Life Chemicals | F6515-2389-1mg |
3,3-diphenyl-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one |
2319838-88-3 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6515-2389-4mg |
3,3-diphenyl-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one |
2319838-88-3 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6515-2389-10mg |
3,3-diphenyl-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one |
2319838-88-3 | 10mg |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6515-2389-5μmol |
3,3-diphenyl-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one |
2319838-88-3 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6515-2389-30mg |
3,3-diphenyl-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one |
2319838-88-3 | 30mg |
$119.0 | 2023-09-08 | ||
| Life Chemicals | F6515-2389-25mg |
3,3-diphenyl-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one |
2319838-88-3 | 25mg |
$109.0 | 2023-09-08 | ||
| Life Chemicals | F6515-2389-5mg |
3,3-diphenyl-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one |
2319838-88-3 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6515-2389-2μmol |
3,3-diphenyl-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one |
2319838-88-3 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6515-2389-10μmol |
3,3-diphenyl-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}propan-1-one |
2319838-88-3 | 10μmol |
$69.0 | 2023-09-08 |
3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one 関連文献
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
2319838-88-3 (3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one) 関連製品
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
